molecular formula C12H13ClN2 B1479644 5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole CAS No. 2091618-89-0

5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole

Cat. No. B1479644
CAS RN: 2091618-89-0
M. Wt: 220.7 g/mol
InChI Key: OEEYGKVOGPUFFH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, also known as 5-CMEPP, is a heterocyclic compound that has been studied extensively due to its diverse applications in the fields of science and technology. It is a five-membered ring compound containing a nitrogen and a carbon atom, as well as a chlorine atom. 5-CMEPP has been extensively studied in the fields of organic synthesis, medicinal chemistry, and biological research. Its unique structure and chemical properties make it an attractive target for research.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates in Synthesis : Research has demonstrated the utility of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions, leading to the formation of various condensed pyrazoles and 5-arylpyrazoles. These compounds are pivotal for developing complex pyrazole-based structures, showcasing the synthetic versatility of pyrazole derivatives (Arbačiauskienė et al., 2011).

New Flexible Synthesis of Pyrazoles : A flexible synthesis approach has been developed for pyrazoles with functionalized side chains and varying substituents, demonstrating the adaptability of pyrazole chemistry for generating derivatives with potential ligating properties (Grotjahn et al., 2002).

Structural and Spectroscopic Studies

Structural Investigations of Pyrazole Derivatives : Studies involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and related compounds have provided insight into their structural and electronic properties, utilizing techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. These investigations offer a deeper understanding of the molecular characteristics of pyrazole derivatives (Viveka et al., 2016).

Biological Applications and Potential

Antimicrobial and Antioxidant Activities : Pyrazoline derivatives, including those derived from pyrazole precursors, have shown significant antimicrobial and antioxidant activities, underlining their potential in medicinal chemistry (Govindaraju et al., 2012).

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates as NLO Materials : The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has highlighted their potential as nonlinear optical materials, suggesting applications in optical limiting (Chandrakantha et al., 2013).

Anticancer Activities : Certain pyrazole derivatives have been identified as apoptosis inducers for lung cancer cells, offering a promising avenue for the development of new anticancer agents (Lv et al., 2012).

properties

IUPAC Name

5-(chloromethyl)-1-ethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYGKVOGPUFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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